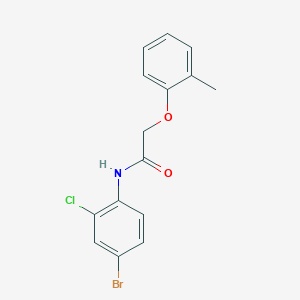![molecular formula C18H21N3O2S B244060 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK plays a crucial role in the development and function of B-cells, which are involved in the immune response. TAK-659 has been studied for its potential in treating various types of cancer and autoimmune diseases.
Mechanism of Action
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking this pathway, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide can prevent the growth and survival of cancer cells and reduce the activity of the immune system in autoimmune diseases.
Biochemical and Physiological Effects:
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death. It can also reduce the activity of immune cells in autoimmune diseases, leading to a decrease in inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a useful tool for studying the B-cell receptor signaling pathway. However, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on other signaling pathways and cell types are not well understood.
Future Directions
There are several future directions for research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is in developing more potent and selective BTK inhibitors. Additionally, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide could be studied for its potential in treating other autoimmune diseases beyond rheumatoid arthritis and lupus. Finally, the effects of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide on other signaling pathways and cell types could be further explored to better understand its mechanism of action.
In conclusion, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide is a small molecule inhibitor that targets the BTK pathway and has potential in treating various types of cancer and autoimmune diseases. Its mechanism of action involves inhibiting the B-cell receptor signaling pathway, and it has several biochemical and physiological effects. While it has advantages for use in lab experiments, there are also limitations to its use. Future research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide could explore its potential in combination therapy and developing more potent and selective inhibitors, among other areas.
Synthesis Methods
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide can be synthesized using a multi-step process involving several chemical reactions. The starting material is 4-aminophenylpropanamide, which is reacted with 2-thiophene carboxylic acid chloride to form the intermediate product. This intermediate is then reacted with 4-(4-aminophenyl)piperazine to form the final product, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide.
Scientific Research Applications
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has been extensively studied for its potential in treating various types of cancer, including B-cell lymphomas and leukemias. It has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.
properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H21N3O2S/c1-2-17(22)19-14-5-7-15(8-6-14)20-9-11-21(12-10-20)18(23)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,22) |
InChI Key |
OMNGODULQVBQGK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)